molecular formula C19H22N2O5S2 B11345044 Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11345044
M. Wt: 422.5 g/mol
InChI Key: QLKJKOOFKCIAHK-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Piperidine Derivative: The piperidine ring is functionalized with a thiophene sulfonyl group through a sulfonylation reaction. This involves reacting piperidine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Amidation Reaction: The sulfonylated piperidine is then reacted with ethyl 2-aminobenzoate to form the amide bond. This step often requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques such as column chromatography to obtain ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial synthesis include:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Automated Purification Systems: For consistent and high-throughput purification processes.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The thiophene sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE: A closely related compound with a similar structure but different positional isomerism.

    Piperidine Derivatives: Compounds like piperidinones and spiropiperidines that share the piperidine core structure.

Uniqueness

ETHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]BENZOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a thiophene sulfonyl group and a benzoate ester is particularly rare and valuable for targeted applications in medicinal chemistry and material science.

Properties

Molecular Formula

C19H22N2O5S2

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C19H22N2O5S2/c1-2-26-19(23)15-6-3-4-7-16(15)20-18(22)14-9-11-21(12-10-14)28(24,25)17-8-5-13-27-17/h3-8,13-14H,2,9-12H2,1H3,(H,20,22)

InChI Key

QLKJKOOFKCIAHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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